molecular formula C24H25N3O B15014518 N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)

N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B15014518
M. Wt: 371.5 g/mol
InChI Key: ULJJIIKMZFBENS-WNAAXNPUSA-N
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Description

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a propylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE typically involves the condensation of 4-biphenylcarboxaldehyde with 3-methylaniline, followed by the reaction with acetohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction times can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or hydrazines.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield biphenyl oxides, while reduction can produce amines or hydrazines.

Scientific Research Applications

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the acetohydrazide moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-Biphenylyl)propylidene]-2-[(4-methylphenyl)amino]acetohydrazide
  • N’-[(1E)-1-(4-Biphenylyl)propylidene]-2-[(2-methylphenyl)amino]acetohydrazide

Uniqueness

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

Molecular Formula

C24H25N3O

Molecular Weight

371.5 g/mol

IUPAC Name

2-(3-methylanilino)-N-[(E)-1-(4-phenylphenyl)propylideneamino]acetamide

InChI

InChI=1S/C24H25N3O/c1-3-23(21-14-12-20(13-15-21)19-9-5-4-6-10-19)26-27-24(28)17-25-22-11-7-8-18(2)16-22/h4-16,25H,3,17H2,1-2H3,(H,27,28)/b26-23+

InChI Key

ULJJIIKMZFBENS-WNAAXNPUSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CNC1=CC=CC(=C1)C)/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCC(=NNC(=O)CNC1=CC=CC(=C1)C)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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